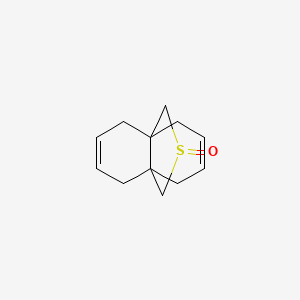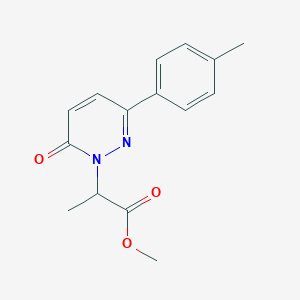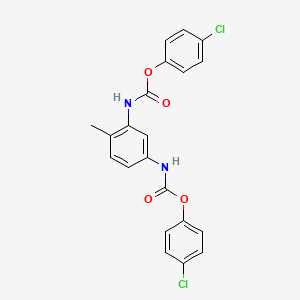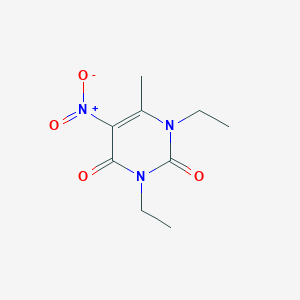![molecular formula C17H12Cl2N4O2S B11957704 2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)
2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(2E)-2-[1-(3,4-diclorofenil)etilidene]hidrazinil}-4-(4-nitrofenil)-1,3-tiazol es un complejo compuesto orgánico que ha despertado interés en diversos campos de la investigación científica debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un anillo de tiazol, un grupo nitrofenilo y un grupo diclorofenilo, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{(2E)-2-[1-(3,4-diclorofenil)etilidene]hidrazinil}-4-(4-nitrofenil)-1,3-tiazol generalmente implica la condensación de 3,4-dicloroacetofenona con tiosemicarbazida para formar la tiosemicarbazona correspondiente. Este intermedio se cicla luego con 4-nitrobenzaldehído en condiciones ácidas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como el ácido clorhídrico para facilitar el proceso de ciclación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{(2E)-2-[1-(3,4-diclorofenil)etilidene]hidrazinil}-4-(4-nitrofenil)-1,3-tiazol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o peróxido de hidrógeno para formar óxidos correspondientes.
Reducción: Las reacciones de reducción usando agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el grupo nitro en un grupo amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo nitrofenilo, utilizando reactivos como metóxido de sodio o cianuro de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol.
Productos Principales
Oxidación: Formación de óxidos y otros derivados oxigenados.
Reducción: Conversión a derivados de amina.
Sustitución: Formación de derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
2-{(2E)-2-[1-(3,4-diclorofenil)etilidene]hidrazinil}-4-(4-nitrofenil)-1,3-tiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por su potencial como agente antimicrobiano y anticancerígeno debido a su estructura química única.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en la orientación de enzimas y receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{(2E)-2-[1-(3,4-diclorofenil)etilidene]hidrazinil}-4-(4-nitrofenil)-1,3-tiazol implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La estructura única del compuesto le permite unirse a estos objetivos, inhibiendo su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, su potencial como agente anticancerígeno puede implicar la inhibición de enzimas clave involucradas en las vías de proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{(2E)-2-[1-(3,4-diclorofenil)etilidene]hidrazinil}-4-(4-metilfenil)-1,3-tiazol
- 2-{(2E)-2-[1-(3,4-diclorofenil)etilidene]hidrazinil}-4-(4-clorofenil)-1,3-tiazol
Singularidad
La singularidad de 2-{(2E)-2-[1-(3,4-diclorofenil)etilidene]hidrazinil}-4-(4-nitrofenil)-1,3-tiazol radica en su combinación de un grupo nitrofenilo y un grupo diclorofenilo, lo que confiere propiedades químicas y biológicas distintivas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación, particularmente en el desarrollo de nuevos agentes terapéuticos y materiales.
Propiedades
Fórmula molecular |
C17H12Cl2N4O2S |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12Cl2N4O2S/c1-10(12-4-7-14(18)15(19)8-12)21-22-17-20-16(9-26-17)11-2-5-13(6-3-11)23(24)25/h2-9H,1H3,(H,20,22)/b21-10+ |
Clave InChI |
QPPMALBJANCING-UFFVCSGVSA-N |
SMILES isomérico |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)





![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)


![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)




